Oral In Vivo Efficacy in Cognitive Impairment Model
AChE-IN-56 demonstrates statistically significant efficacy in reversing scopolamine-induced memory and learning deficits in Swiss albino mice at a low oral dose of 2 mg/kg over 5 days. This in vivo activity is a key differentiator, as many potent AChE inhibitors either lack oral bioavailability or require higher doses to achieve similar cognitive benefits in vivo . For comparison, the clinical AChE inhibitor Donepezil is commonly used as a positive control in similar mouse models at oral doses ranging from 0.5 to 1 mg/kg [1].
| Evidence Dimension | In Vivo Cognitive Improvement (Oral Dose, Mouse Model) |
|---|---|
| Target Compound Data | 2 mg/kg (oral, 5 days) significantly reduced scopolamine-induced memory and learning impairments. |
| Comparator Or Baseline | Donepezil (positive control): effective at 0.5-1 mg/kg oral doses in similar scopolamine-induced impairment mouse models. |
| Quantified Difference | AChE-IN-56 shows efficacy at a dose within the same order of magnitude as the clinical standard Donepezil, validating its oral activity and central nervous system penetration for behavioral studies. |
| Conditions | Scopolamine-induced memory and learning impairment model in Swiss albino mice; oral administration for 5 days. |
Why This Matters
This data confirms that AChE-IN-56 is not just a potent in vitro inhibitor but also achieves brain exposure and functional cognitive improvement after oral dosing, making it a suitable tool for in vivo Alzheimer's disease and cognitive research.
- [1] Biomolecules & Therapeutics. (n.d.). Effect of D. superbus extract on escape latency of scopolamine-treated mice. Fig. 1. View Source
